molecular formula C9H17Cl2N3O B6224951 4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride CAS No. 2768326-53-8

4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride

Cat. No.: B6224951
CAS No.: 2768326-53-8
M. Wt: 254.2
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Description

4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a methoxy-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a methoxy-substituted pyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and subsequent purification. The use of high-throughput techniques and optimization of reaction conditions are crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted aldehydes or acids, while reduction can produce hydrogenated pyrazole derivatives .

Scientific Research Applications

4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various physiological effects, such as reduced inflammation and lowered blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride
  • 4-(3-methoxy-1H-pyrazol-4-yl)piperidine
  • 3-(1-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride

Uniqueness

4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrazole ring contribute to its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .

Properties

CAS No.

2768326-53-8

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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